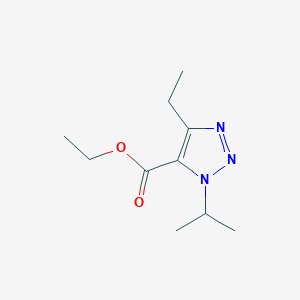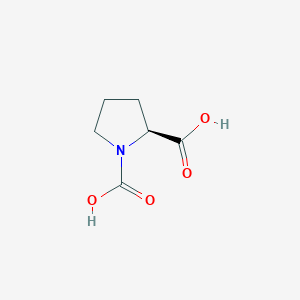
(S)-Pyrrolidine-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Pyrrolidine-1,2-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains two carboxylic acid groups. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have distinct biological activities compared to its ®-counterpart.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pyrrolidine-1,2-dicarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric hydrogenation of pyrroline derivatives, which can be catalyzed by chiral rhodium or ruthenium complexes. Another approach involves the resolution of racemic mixtures using chiral resolving agents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution or asymmetric synthesis using microbial fermentation processes can be employed to produce the desired enantiomer efficiently.
化学反応の分析
Types of Reactions: (S)-Pyrrolidine-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are commonly employed.
Major Products:
Oxidation: Keto acids.
Reduction: Alcohols.
Substitution: Esters and amides.
科学的研究の応用
(S)-Pyrrolidine-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in various biochemical pathways and as a potential inhibitor of enzymes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a ligand in drug design.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of (S)-Pyrrolidine-1,2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of metabolic pathways, or interaction with cellular receptors.
類似化合物との比較
®-Pyrrolidine-1,2-dicarboxylic acid: The enantiomer of (S)-Pyrrolidine-1,2-dicarboxylic acid with different biological activities.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds. Its dual carboxylic acid groups also provide versatility in chemical reactions and applications.
特性
分子式 |
C6H9NO4 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC名 |
(2S)-pyrrolidine-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)4-2-1-3-7(4)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChIキー |
OAWXZFGKDDFTGS-BYPYZUCNSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)O)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


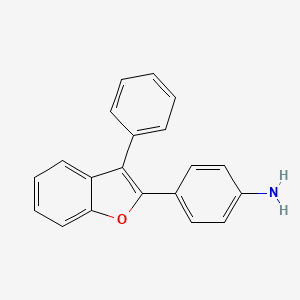
![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)
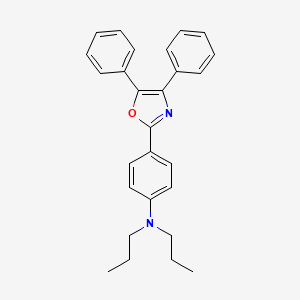
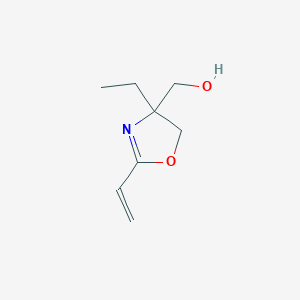


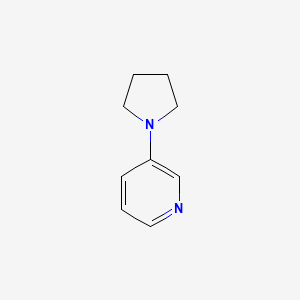
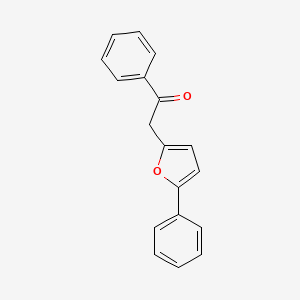

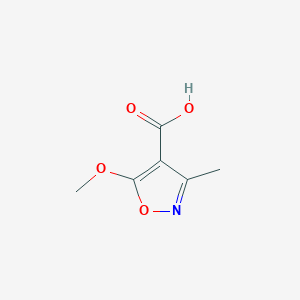
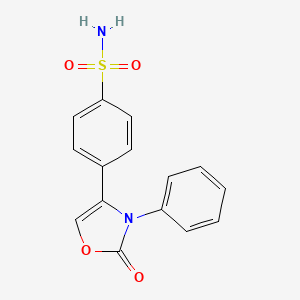

![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
